(2E)-N-ethenyl-N-formylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-ethenyl-N-formylbut-2-enamide is an organic compound characterized by its unique structure, which includes an ethenyl group and a formyl group attached to a but-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethenyl-N-formylbut-2-enamide typically involves the reaction of but-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters allows for the large-scale synthesis of this compound with minimal by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-ethenyl-N-formylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2E)-N-ethenyl-N-formylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which (2E)-N-ethenyl-N-formylbut-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-ethenyl-N-formylbut-2-enamide: shares similarities with other ethenyl-substituted amides and formyl-substituted alkenes.
This compound: can be compared to compounds such as (2E)-N-ethenyl-N-formylprop-2-enamide and (2E)-N-ethenyl-N-formylpent-2-enamide.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H9NO2 |
---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(E)-N-ethenyl-N-formylbut-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-3-5-7(10)8(4-2)6-9/h3-6H,2H2,1H3/b5-3+ |
InChI-Schlüssel |
SPESYKNPUZEPRD-HWKANZROSA-N |
Isomerische SMILES |
C/C=C/C(=O)N(C=C)C=O |
Kanonische SMILES |
CC=CC(=O)N(C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.